![molecular formula C23H36BN3O5 B13343481 N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide CAS No. 397843-94-6](/img/structure/B13343481.png)
N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)-5-(isopropylcarbamoyl)phenyl)boronic acid: is a complex organic compound that features a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions. This compound’s unique structure, which includes cyclohexylamino and isopropylcarbamoyl groups, makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)-5-(isopropylcarbamoyl)phenyl)boronic acid typically involves multiple steps:
Formation of the Cyclohexylamino Intermediate: This step involves the reaction of cyclohexylamine with a suitable acylating agent to form the cyclohexylamino group.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a reaction involving a boron-containing reagent, such as boronic acid or boronate ester.
Coupling Reactions: The final compound is formed through coupling reactions that link the various functional groups together under controlled conditions, often using catalysts like palladium.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, to form boronic esters or borates.
Reduction: Reduction reactions can target the carbonyl groups within the molecule, potentially converting them to alcohols.
Substitution: The compound can participate in substitution reactions, especially at the amide and carbamoyl groups, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic esters, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)-5-(isopropylcarbamoyl)phenyl)boronic acid: has a wide range of applications in scientific research:
Chemistry: It is used in organic synthesis, particularly in Suzuki coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used as a probe or inhibitor in biochemical assays due to its ability to interact with specific enzymes or proteins.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects often involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols or other nucleophiles, making it a useful tool in enzyme inhibition or protein labeling. The cyclohexylamino and isopropylcarbamoyl groups may also contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound used in similar applications but lacks the additional functional groups.
Cyclohexylamine Derivatives: Compounds that feature the cyclohexylamino group but do not contain the boronic acid functionality.
Isopropylcarbamoyl Compounds: These compounds contain the isopropylcarbamoyl group but differ in other structural aspects.
Uniqueness
What sets (3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)-5-(isopropylcarbamoyl)phenyl)boronic acid apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions or reactions that simpler compounds cannot achieve.
Eigenschaften
CAS-Nummer |
397843-94-6 |
|---|---|
Molekularformel |
C23H36BN3O5 |
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
[3-[acetyl-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-(propan-2-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C23H36BN3O5/c1-14(2)21(23(30)26-19-9-7-6-8-10-19)27(16(5)28)20-12-17(22(29)25-15(3)4)11-18(13-20)24(31)32/h11-15,19,21,31-32H,6-10H2,1-5H3,(H,25,29)(H,26,30) |
InChI-Schlüssel |
RNRDAVICEOALCK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)N(C(C(C)C)C(=O)NC2CCCCC2)C(=O)C)C(=O)NC(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


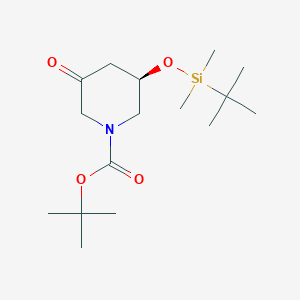
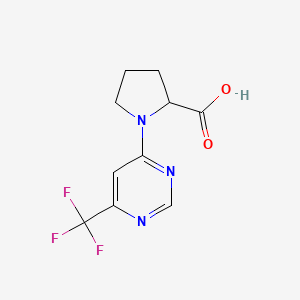
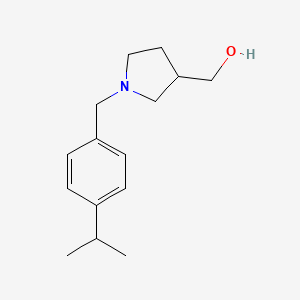
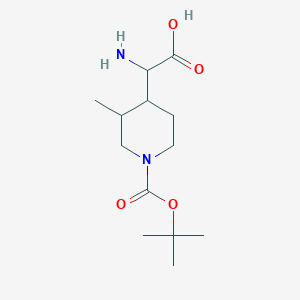

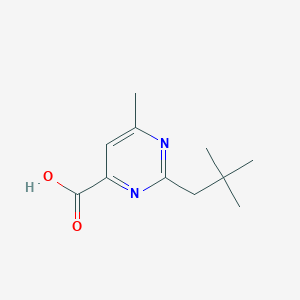
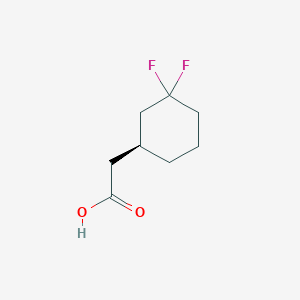
![Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13343464.png)
![(R)-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B13343471.png)
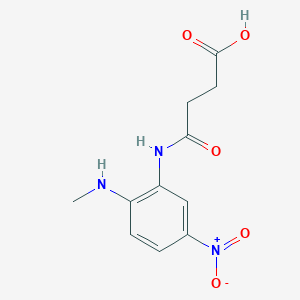
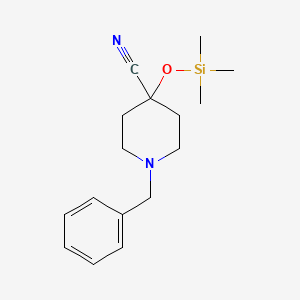
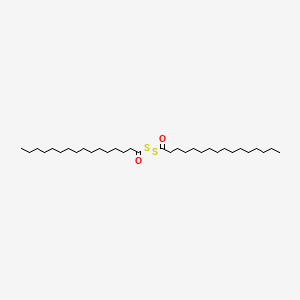

![4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride](/img/structure/B13343497.png)
